molecular formula C5H7N3O2S2 B010394 Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate CAS No. 101848-19-5

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

Cat. No. B010394
CAS RN: 101848-19-5
M. Wt: 205.3 g/mol
InChI Key: LYZSOLCAGKJRBQ-UHFFFAOYSA-N
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Description

“Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate” is a chemical compound with the molecular formula C5H7N3O2S2 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include “Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate”, involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The average mass of the molecule is 205.258 Da, and the mono-isotopic mass is 204.997971 Da .

properties

IUPAC Name

methyl N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S2/c1-10-4(9)6-3-7-5(11-2)12-8-3/h1-2H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZSOLCAGKJRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NSC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375730
Record name Methyl [5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

CAS RN

101848-19-5
Record name Methyl [5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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